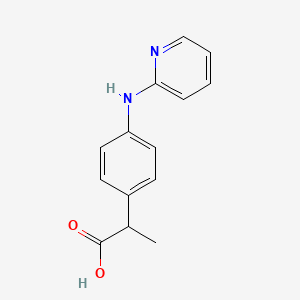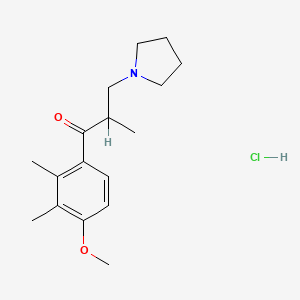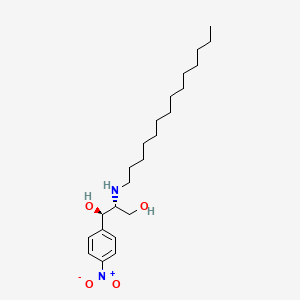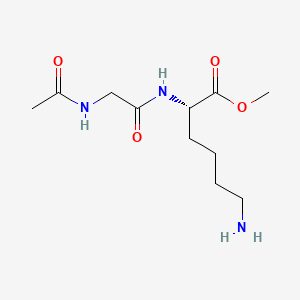
Aglme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGLME is utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd.
Wissenschaftliche Forschungsanwendungen
N-Glycosylation in Archaea
Research on Aglme has been instrumental in understanding N-glycosylation in Archaea. Specifically, the role of Aglme in the biosynthesis of hexuronic acids within a pentasaccharide in Haloferax volcanii was elucidated. The study highlighted Aglme's function as a UDP-glucose dehydrogenase, playing a critical role in the N-glycosylation process of archaeal species (Yurist-Doutsch et al., 2010).
Agroforestry Research
Aglme has been referenced in the context of agroforestry research. Agroforestry, a land use management system integrating trees and crops, requires a scientific understanding of the competition, complexity, profitability, and sustainability. Research in this field emphasizes the need for balancing nutrient competition and fostering soil fertility (Sánchez, 1995).
Noise Control in Engineering
In engineering, an adaptive genetic algorithm (AGA) was developed for active noise control (ANC) systems. This research is significant in demonstrating the use of AGAs to enhance noise cancellation techniques in various industrial applications (Chang & Chen, 2010).
Remote Sensing and Forest Biomass Estimation
Aglme is also relevant in remote sensing research for estimating forest Aboveground Biomass (AGB) in arid and semi-arid regions. This research utilizes integrated LiDAR and optical data, demonstrating the importance of Aglme in environmental monitoring and forest management (Cao et al., 2018).
Knowledge Management in Research Organizations
Aglme has been mentioned in the context of knowledge management systems like AGRUPE, used in research institutions for organizing and identifying key areas in scientific research. This system highlights the integration of hierarchical structures in managing scientific knowledge (Morais & Alves, 2010).
Silver Nanoparticles in Environmental Science
The application of silver nanoparticles (AgNps) in environmental science is another area where Aglme is relevant. Research on AgNps focuses on their adsorptive properties for removing pollutants and heavy metals, showcasing the role of Aglme in advancing environmental remediation technologies (Dastafkan et al., 2015).
Climate Change Education
Aglme has been used in education research, particularly in teaching anthropogenic climate change and Earth science through technology-enabled inquiry. This reflects the intersection of Aglme with educational methodologies to enhance understanding of complex global issues (Bush et al., 2016).
Eigenschaften
CAS-Nummer |
10236-44-9 |
|---|---|
Produktname |
Aglme |
Molekularformel |
C11H21N3O4 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |
InChI |
InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
InChI-Schlüssel |
FIGKGJVUYAFLBI-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC |
SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
14752-92-2 (mono-acetate) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGLME N(alpha)-acetylglycyllysyl methyl ester N(alpha)-acetylglycyllysyl methyl ester, monoacetate N-alpha-acetyl-Gly-Lys-methyl ester N-alpha-acetylglycyllysyl methyl este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



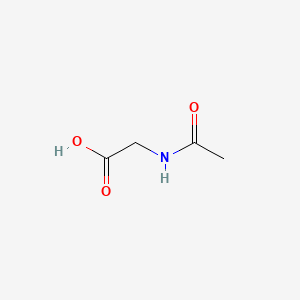
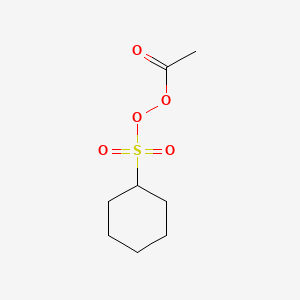
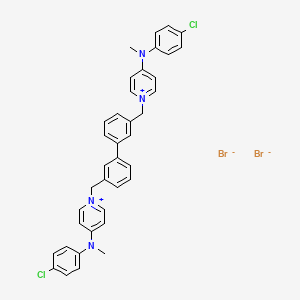
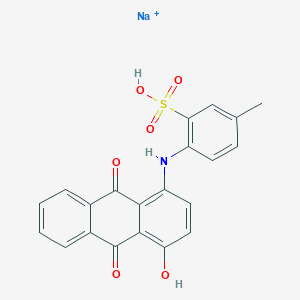
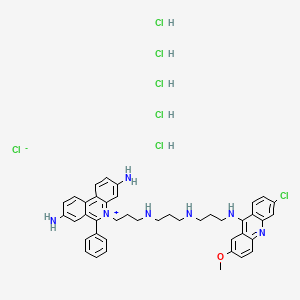
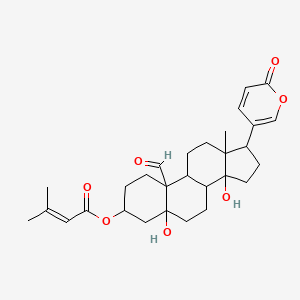
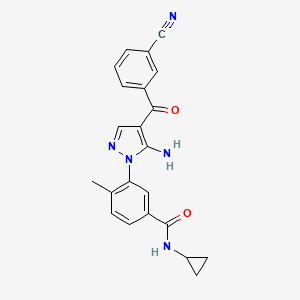
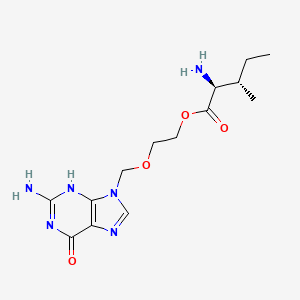
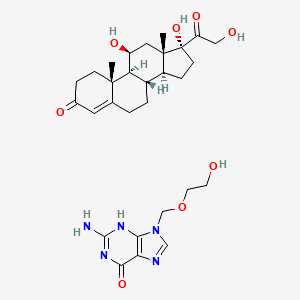
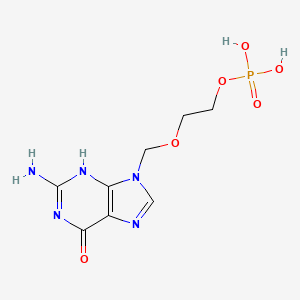
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
